N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group, a chlorine atom, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-bromo-2-chloropyridine with 4-bromothiophen-2-ylmethylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Bases: Such as potassium phosphate, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another compound featuring a bromothiophene moiety, synthesized via Suzuki cross-coupling.
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: A related compound with similar structural features.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a bromothiophene moiety, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c1-16(6-10-5-9(13)7-18-10)12(17)8-2-3-15-11(14)4-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYNQTWMBYSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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